Fluorure de phénylméthylsulfonyle

Vue d'ensemble

Description

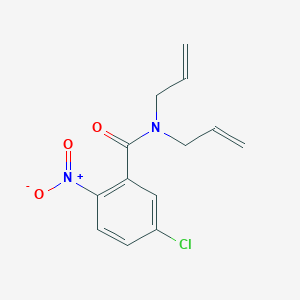

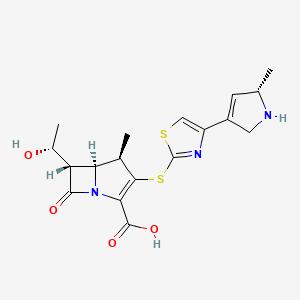

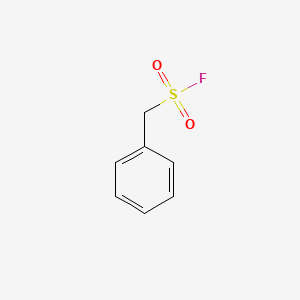

Le fluorure de phénylméthanesulfonyle est un composé chimique de formule moléculaire C7H7FO2S et de masse molaire 174,19 g/mol . Il est couramment utilisé comme inhibiteur de la sérine protéase en biochimie et en biologie moléculaire. Ce composé est particulièrement efficace dans la préparation de lysats cellulaires, où il aide à prévenir la dégradation des protéines en inhibant les sérine protéases .

Applications De Recherche Scientifique

Phenylmethanesulfonyl fluoride has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Phenylmethylsulfonyl fluoride (PMSF) is primarily a serine protease inhibitor . It targets serine proteases such as chymotrypsin, trypsin, and thrombin . These enzymes play crucial roles in various biological processes, including digestion, immune response, and blood clotting.

Mode of Action

PMSF functions by reacting specifically with the active site serine residue in serine hydrolases . This specificity is a result of the hyperactivity of that serine residue caused by the specific environmental conditions in the enzyme’s active site . PMSF bonds covalently to the enzyme, forming an irreversible enzyme-PMS complex .

Pharmacokinetics

The effective concentration of PMSF is between 0.1 - 1 mM . The half-life of PMSF is short in aqueous solutions (110 min at pH 7, 55 min at pH 7.5, and 35 min at pH 8, all at 25 °C) . At 4˚C, pH 8, PMSF is almost completely degraded after 1 day . These properties impact the bioavailability of PMSF, necessitating its frequent administration or use in controlled environments.

Result of Action

The primary result of PMSF’s action is the inhibition of protein degradation . By preventing the action of serine proteases, PMSF can protect proteins from being broken down. This effect is often utilized in the preparation of cell lysates, where PMSF is added to prevent protein degradation .

Action Environment

The action of PMSF is influenced by environmental factors such as temperature and pH . Its stability in aqueous solutions is low, as it undergoes hydrolysis with water . PMSF is reportedly stable for 6 months at -20˚C in DMSO, and 9 months at room temperature in 100% isopropanol . Therefore, the efficacy and stability of PMSF are highly dependent on the specific conditions of its environment.

Analyse Biochimique

Biochemical Properties

Phenylmethylsulfonyl fluoride functions as a non-specific inhibitor of multiple proteases and other enzymes, such as palmityl coenzyme A deacylase, arylsulfatase A, acetylcholinesterase, trypsin, and chymotrypsin . It is an irreversible inhibitor, and sulfonylates hydroxyl groups of the serine residues present in the active site of enzymes .

Cellular Effects

Phenylmethylsulfonyl fluoride demonstrates a selective inhibition of acetylcholine esterase, primarily targeting membrane-associated forms . The observed brain selectivity is thought to be a consequence of the relatively higher proportion of membrane-associated acetylcholine esterase in the brain compared to peripheral tissues .

Molecular Mechanism

Phenylmethylsulfonyl fluoride reacts specifically with the active site serine residue in serine hydrolases . It does not bind to any other serine residues in the protein . This is a result of the hyperactivity of that serine residue caused by the specific environmental conditions in the enzyme’s active site . Because Phenylmethylsulfonyl fluoride bonds covalently to the enzyme, the complex can be viewed by X-ray crystallography .

Temporal Effects in Laboratory Settings

The stability of Phenylmethylsulfonyl fluoride in aqueous solutions is low, as it undergoes hydrolysis with water . Phenylmethylsulfonyl fluoride is reportedly stable for 6 months at -20˚C in DMSO, and 9 months at room temperature in 100% isopropanol .

Dosage Effects in Animal Models

The median lethal dose of Phenylmethylsulfonyl fluoride is between 150–215 mg/kg . It is an acetylcholine esterase inactivator .

Metabolic Pathways

Phenylmethylsulfonyl fluoride is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . Technically Phenylmethylsulfonyl fluoride is part of the human exposome .

Méthodes De Préparation

Le fluorure de phénylméthanesulfonyle peut être synthétisé par diverses méthodes. Une voie de synthèse courante implique la réaction du chlorure de benzyle avec le sulfite de sodium pour former le benzyle sulfonate, qui est ensuite fluoré à l'aide de tétrafluorure de soufre pour donner le fluorure de phénylméthanesulfonyle . Les conditions réactionnelles impliquent généralement des solvants anhydres et des températures contrôlées pour garantir la stabilité du produit.

En production industrielle, le fluorure de phénylméthanesulfonyle est souvent préparé en faisant réagir l'alcool benzylique avec le chlorure de sulfuryle en présence d'une base, suivie d'une fluoration avec du fluorure d'hydrogène . Cette méthode permet une production à grande échelle et assure une pureté élevée du produit final.

Analyse Des Réactions Chimiques

Le fluorure de phénylméthanesulfonyle subit plusieurs types de réactions chimiques, notamment:

Réactions de substitution: Il réagit avec des nucléophiles tels que les amines et les alcools pour former respectivement des sulfonamides et des esters sulfonates.

Les réactifs couramment utilisés dans ces réactions comprennent des bases comme l'hydroxyde de sodium et des solvants tels que l'éthanol, le méthanol et l'isopropanol . Les principaux produits formés à partir de ces réactions dépendent du nucléophile spécifique ou des conditions réactionnelles utilisées.

4. Applications de la recherche scientifique

Le fluorure de phénylméthanesulfonyle a un large éventail d'applications dans la recherche scientifique:

5. Mécanisme d'action

Le fluorure de phénylméthanesulfonyle exerce ses effets en inhibant de manière irréversible les sérine protéases. Le mécanisme implique la sulfonylation des résidus sérine du site actif de l'enzyme . Cette réaction forme une liaison covalente entre le groupe sulfonyle du fluorure de phénylméthanesulfonyle et le groupe hydroxyle du résidu sérine, conduisant à l'inactivation de l'enzyme . Ce mécanisme est analogue à celui du diisopropylfluorophosphate, un autre inhibiteur de la sérine protéase .

Comparaison Avec Des Composés Similaires

Le fluorure de phénylméthanesulfonyle est souvent comparé à d'autres réactifs de fluorure de sulfonyle tels que le fluorure de p-aminophénylméthanesulfonyle et le fluorure d'hexylméthanesulfonyle . Ces composés partagent des mécanismes d'action similaires mais diffèrent dans leur sélectivité et leur réactivité envers diverses sérine protéases . Par exemple, le fluorure de p-aminophénylméthanesulfonyle a un accès modifié aux structures protéiques natives repliées, ce qui lui permet de réagir avec les enzymes sérine que le fluorure de phénylméthanesulfonyle ne peut pas cibler efficacement .

Des composés similaires comprennent:

Diisopropylfluorophosphate: Un autre inhibiteur de la sérine protéase avec un mécanisme d'action similaire.

Fluorure de p-aminophénylméthanesulfonyle: Un réactif de fluorure de sulfonyle avec une sélectivité différente envers les sérine protéases.

Fluorure d'hexylméthanesulfonyle: Un réactif de fluorure de sulfonyle avec une réactivité unique envers des enzymes sérine spécifiques.

Le fluorure de phénylméthanesulfonyle est unique dans son utilisation généralisée et son efficacité en tant qu'inhibiteur de la sérine protéase, ce qui en fait un outil précieux dans la recherche biochimique et les applications industrielles .

Propriétés

IUPAC Name |

phenylmethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYRMVIVWMBXKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059819 | |

| Record name | Phenylmethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS] | |

| Record name | Phenylmethylsulfonyl fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16574 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

329-98-6 | |

| Record name | Phenylmethylsulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethylsulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PMSF | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanesulfonyl fluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylmethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-toluenesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLMETHANESULFONYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57KD15003I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: PMSF acts as a non-specific, irreversible serine protease inhibitor. [, , , , , , ] It interacts with the catalytic serine residue in the active site of these enzymes, forming a stable sulfonyl enzyme derivative and blocking further enzymatic activity. [, , ] This inhibition can have varied downstream effects depending on the specific protease targeted and the biological system involved. For instance, PMSF has been shown to inhibit the degradation of anandamide, an endocannabinoid, by targeting Fatty Acid Amide Hydrolase (FAAH), leading to increased anandamide levels. [] In another study, PMSF prevented the conversion of active type-1 protein phosphatases into the ATP-Mg-dependent form, impacting cellular signaling cascades. []

ANone:

- Molecular formula: C₇H₇FO₂S []

- Molecular weight: 174.19 g/mol []

- Spectroscopic data: While the provided research papers do not offer comprehensive spectroscopic data for PMSF, they mention techniques like NMR used for structural characterization of PMSF analogs. [] For detailed spectroscopic data, referring to chemical databases like PubChem or ChemSpider would be beneficial.

A: PMSF is unstable in aqueous solutions, rapidly degrading at a rate of >1 h at pH 7. [, ] This instability necessitates its storage in anhydrous solvents like isopropanol or DMSO. [, ] Furthermore, its effectiveness as a protease inhibitor can be influenced by factors like temperature, pH, and the presence of other chemicals.

A: PMSF itself does not possess catalytic properties. It is an irreversible inhibitor, meaning it permanently modifies its target enzyme. [, , ] The mechanism involves sulfonylation of the active site serine residue, forming a stable covalent bond. [, ] PMSF is not highly selective and can inhibit various serine proteases, including chymotrypsin, trypsin, thrombin, and subtilisin. [, , , ] This lack of specificity limits its use as a therapeutic agent but makes it a valuable tool in biochemical research for broad-spectrum protease inhibition during protein purification and analysis. [, , ]

A: Research into PMSF analogs, particularly the fatty acid sulfonyl fluorides, sheds light on its SAR. [, ] Chain length significantly influences both enzyme inhibitory activity and binding affinity for the cannabinoid receptor CB1. [, ] For instance, palmitylsulfonyl fluoride (C16) demonstrated higher potency as an anandamide amidase inhibitor compared to PMSF, while longer chain lengths decreased the affinity for the CB1 receptor. [] These findings suggest that modifying the alkyl chain of PMSF can modulate its activity, potency, and selectivity towards specific targets. [, , ]

A: As previously mentioned, PMSF degrades rapidly in aqueous solutions. [, ] Therefore, it is typically stored and used in anhydrous organic solvents like isopropanol or DMSO. [, ] While the provided research does not explore specific formulation strategies for PMSF, its inherent instability in aqueous solutions poses a challenge for its development as a therapeutic agent. [] Further research into formulations that enhance its stability and bioavailability would be crucial for its clinical application. []

A: The provided research does not directly address PMSF resistance. As a non-specific serine protease inhibitor, its effectiveness relies on covalent modification of the catalytic serine residue. [, ] Therefore, resistance mechanisms, if they exist, might involve mutations in the active site of target proteases that hinder PMSF binding or hydrolysis. [] Understanding potential resistance mechanisms would be essential for developing novel protease inhibitors that overcome this challenge. [, ]

A: While PMSF has been a valuable research tool, information regarding its long-term toxicity and safety profile in humans is limited. [, ] One study found PMSF to have relatively low systemic toxicity in mice (LD50 = 200 mg/kg, i.p.) [], but further research is needed to understand potential adverse effects and long-term consequences of PMSF exposure. [, , ]

A: The use of PMSF spans various disciplines, including biochemistry, cell biology, pharmacology, and toxicology. [, , , , , , , , , , , ] Its role as a protease inhibitor has been instrumental in understanding protease function, signal transduction pathways, and the development of neurodegenerative diseases. [, , , ] Furthermore, research on PMSF analogs has implications for developing more selective and stable protease inhibitors with potential therapeutic applications. [, , ] This cross-disciplinary use of PMSF highlights its significance as a research tool and its contribution to advancing our understanding of diverse biological processes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[4-(acetylsulfamoyl)phenyl]-3-(4-tert-butylphenyl)prop-2-enamide](/img/structure/B1678824.png)